1-(Imidazo[1,2-b]pyridazin-6-yl)piperidin-4-ol
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Overview
Description
1-(Imidazo[1,2-b]pyridazin-6-yl)piperidin-4-ol is a compound that belongs to the class of imidazo[1,2-b]pyridazinesThe imidazo[1,2-b]pyridazine moiety is a privileged structure in drug design, known for its ability to bind to the hinge region of kinases, making it a valuable scaffold for developing therapeutic agents .
Mechanism of Action
Target of Action
The primary target of 1-(Imidazo[1,2-b]pyridazin-6-yl)piperidin-4-ol is the Transforming Growth Factor-β Activated Kinase (TAK1) . TAK1 is a serine/threonine kinase that plays a crucial role in cell growth, differentiation, and apoptosis . It is upregulated and overexpressed in multiple myeloma (MM) .
Mode of Action
This compound interacts with TAK1 by inhibiting its enzymatic activity at nanomolar concentrations . The inhibition of TAK1 disrupts the kinase’s normal function, leading to changes in the cellular processes it regulates .
Biochemical Pathways
TAK1 is involved in various extracellular signaling pathways triggered by cytokines, growth factors, and Toll-like receptor ligands . By inhibiting TAK1, this compound potentially affects these pathways, leading to downstream effects such as disruption of cell growth and differentiation .
Result of Action
The inhibition of TAK1 by this compound results in the suppression of MM cell growth . The compound and its analogs have shown to inhibit the growth of multiple myeloma cell lines with GI50 values as low as 30 nM .
Biochemical Analysis
Biochemical Properties
1-(Imidazo[1,2-b]pyridazin-6-yl)piperidin-4-ol has been shown to interact with certain enzymes and proteins. For instance, it has been found to inhibit TAK1, a serine/threonine kinase that is important for cell growth, differentiation, and apoptosis . The compound binds to the hinge region of kinases, and substitutions at certain positions dictate kinase selectivity and potency .
Cellular Effects
The compound has been shown to have significant effects on various types of cells. For example, it has been found to inhibit the growth of multiple myeloma cell lines MPC-11 and H929 with GI50 values as low as 30 nM . This suggests that this compound could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with the TAK1 kinase. The compound inhibits the enzymatic activity of TAK1 with an IC50 of 55 nM . This inhibition could lead to changes in gene expression and other downstream effects.
Preparation Methods
The synthesis of 1-(Imidazo[1,2-b]pyridazin-6-yl)piperidin-4-ol typically involves multi-step synthetic routes. One common method includes the condensation of appropriate starting materials followed by cyclization reactions. For instance, the preparation might start with the reaction of a substituted pyridazine with an imidazole derivative under specific conditions to form the imidazo[1,2-b]pyridazine core. Subsequent functionalization of this core with a piperidin-4-ol moiety can be achieved through nucleophilic substitution reactions .
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to scale up the production efficiently .
Chemical Reactions Analysis
1-(Imidazo[1,2-b]pyridazin-6-yl)piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted imidazo[1,2-b]pyridazine derivatives .
Scientific Research Applications
1-(Imidazo[1,2-b]pyridazin-6-yl)piperidin-4-ol has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: This compound is used in biological assays to investigate its effects on cellular processes and pathways.
Industry: The compound’s unique structure makes it valuable for developing new materials and pharmaceuticals.
Comparison with Similar Compounds
1-(Imidazo[1,2-b]pyridazin-6-yl)piperidin-4-ol can be compared with other imidazo[1,2-b]pyridazine derivatives, such as:
6-Substituted morpholine or piperazine imidazo[1,2-b]pyridazines: These compounds also inhibit TAK1 but may have different substituents that affect their potency and selectivity.
Imidazo[1,2-b]pyridazine IL-17A inhibitors: These are used for treating autoimmune diseases like psoriasis and rheumatoid arthritis.
The uniqueness of this compound lies in its specific substitution pattern and its potent inhibitory activity against TAK1, making it a promising candidate for therapeutic development .
Properties
IUPAC Name |
1-imidazo[1,2-b]pyridazin-6-ylpiperidin-4-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O/c16-9-3-6-14(7-4-9)11-2-1-10-12-5-8-15(10)13-11/h1-2,5,8-9,16H,3-4,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBLKADBURJEVBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=NN3C=CN=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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